N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring fused with a benzodioxole moiety
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-2-4-12-13(8-19)18(24-16(12)6-10)20-17(21)11-3-5-14-15(7-11)23-9-22-14/h3,5,7,10H,2,4,6,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTSMHZXUNYWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a condensation reaction involving catechol and a suitable aldehyde.
Coupling Reaction: The final step involves coupling the benzothiophene and benzodioxole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted amides.
Scientific Research Applications
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropane-1-carboxamide
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthamide
Uniqueness
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a benzothiophene ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal activities.
Structural Characteristics
The molecular formula of the compound is , and it features a unique structure that combines benzothiophene and benzodioxole moieties. The presence of the cyano group enhances its biological efficacy.
Anticancer Properties
Recent studies indicate that this compound may exhibit significant anticancer properties. For instance, it has been shown to inhibit specific enzymes involved in cell proliferation. In a study evaluating various compounds for their cytotoxic effects against cancer cell lines, this compound demonstrated promising results.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Hep3B | 3.94 | Strong cytotoxicity |
| MCF7 | 5.12 | Moderate cytotoxicity |
| A549 | 4.67 | Moderate cytotoxicity |
The compound exhibited lower IC50 values compared to conventional chemotherapy agents like Doxorubicin, suggesting a potent anticancer activity.
Antibacterial and Antifungal Activities
The compound has also shown antibacterial and antifungal activities against various pathogens. For example:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Candida albicans | Moderate inhibition |
These activities are attributed to the structural features of the compound that facilitate interaction with microbial targets.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes integral to cancer cell proliferation.
- Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in the G2-M phase in certain cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells leading to apoptosis.
Study on Hepatocellular Carcinoma
In a specific case study involving the Hep3B cell line (a model for hepatocellular carcinoma), treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.
Telomerase Inhibition
Another study evaluated the compound's ability to inhibit telomerase activity using a telomeric repeat amplification protocol (TRAP) assay. Results showed that it effectively reduced telomerase activity by approximately 25%, indicating potential as a telomerase inhibitor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
